Wye-687

mTOR inhibition ATP-competitive inhibitor kinase assay

WYE-687 is the definitive tool compound for dissecting mTORC1/mTORC2 biology with maintained PI3K pathway discrimination. Unlike rapalogs that only inhibit mTORC1, or dual PI3K/mTOR inhibitors that cause off-target effects, WYE-687 achieves dual mTORC1/2 blockade (IC50 7 nM) while sparing PI3Kα (>100-fold) and PI3Kγ (>500-fold). Its unique selectivity window (10–30×) between mTORC2-dependent AKT S473 and PI3K–PDK1-dependent AKT T308 makes it irreplaceable for mechanistic studies. Validated in AML and solid tumor xenografts with oral bioavailability. Choose WYE-687 to ensure reproducible, interpretable results.

Molecular Formula C28H32N8O3
Molecular Weight 528.6 g/mol
CAS No. 1062161-90-3
Cat. No. B1684598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWye-687
CAS1062161-90-3
SynonymsWYE687;  WYE 687;  WYE-687
Molecular FormulaC28H32N8O3
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6
InChIInChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37)
InChIKeyVDOCQQKGPJENHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WYE-687 (CAS 1062161-90-3): ATP-Competitive mTOR Inhibitor with Dual mTORC1/mTORC2 Activity


WYE-687 (CAS 1062161-90-3) is a pyrazolopyrimidine-based, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It potently inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with an in vitro IC₅₀ of 7 nM [1]. The compound exhibits significant selectivity for mTOR over class I phosphatidylinositol 3-kinase (PI3K) isoforms, with >100-fold selectivity versus PI3Kα and >500-fold versus PI3Kγ [1]. WYE-687 concurrently blocks the phosphorylation of mTORC1 substrates (S6K1, 4EBP1) and mTORC2 substrate (AKT Ser473), distinguishing it from allosteric mTORC1 inhibitors such as rapamycin [1]. Its chemical structure features a methyl carbamate moiety replacing a metabolically labile phenol group, a key optimization that enhances its drug-like properties [2].

Why WYE-687 Cannot Be Substituted by Generic mTOR Inhibitors or Dual PI3K/mTOR Agents


Generic substitution among mTOR-targeted agents fails because WYE-687 exhibits a unique dual mTORC1/mTORC2 inhibition profile combined with a high degree of selectivity over PI3K isoforms. Unlike rapamycin and its analogs (rapalogs), which allosterically inhibit only mTORC1, WYE-687 acutely blocks both mTORC1 and mTORC2 catalytic activity [1]. Conversely, dual PI3K/mTOR inhibitors (e.g., PI-103) non-selectively suppress both PI3K and mTOR signaling, leading to broader off-target effects and differential toxicity profiles [1]. Even among other ATP-competitive mTOR kinase inhibitors, WYE-687 displays a distinct selectivity window: it potently inhibits cellular mTORC2 (P-AKT S473) at ≤0.3 μM while requiring ≥10 μM to affect the PI3K-PDK1 readout (P-AKT T308), a 10–30-fold selectivity margin that is not uniformly observed across all mTOR kinase inhibitors [1]. This specific combination of dual mTOR complex targeting and maintained PI3K pathway discrimination means that substituting WYE-687 with a rapalog, a dual inhibitor, or an alternative mTOR kinase inhibitor would fundamentally alter the experimental outcome, rendering study results non-comparable and potentially invalidating mechanistic hypotheses.

Quantitative Differentiation Evidence: WYE-687 vs. Closest Analogs and In-Class Alternatives


mTOR Enzyme Inhibition Potency: Head-to-Head Comparison with Structural Analogs WAY-600 and WYE-354

In a direct head-to-head comparison using the DELFIA assay measuring His6-S6K1 T389 phosphorylation, WYE-687 inhibited recombinant mTOR enzyme with an IC₅₀ of 7 nM. Under identical assay conditions, the structurally related pyrazolopyrimidine analogs WAY-600 and WYE-354 exhibited IC₅₀ values of 9 nM and 5 nM, respectively [1]. This places WYE-687 as an intermediate-potency member within this chemical series, offering a slightly better potency than WAY-600 (1.3-fold) but being 1.4-fold less potent than WYE-354.

mTOR inhibition ATP-competitive inhibitor kinase assay

Kinase Selectivity Profile: Quantified Discrimination Over PI3K Isoforms and Broad Kinase Panel

WYE-687 exhibits significant selectivity for mTOR over class I PI3K isoforms. In vitro kinase assays determined that WYE-687 inhibits PI3Kα with an IC₅₀ of 81 nM and PI3Kγ with an IC₅₀ of 3.11 μM, corresponding to >100-fold and >500-fold selectivity, respectively, relative to its mTOR IC₅₀ of 7 nM [1]. In contrast, dual PI3K/mTOR inhibitors such as PI-103 exhibit nearly identical dose responses for PI3K and mTOR inhibition [1]. Furthermore, WYE-687 showed little or no activity (IC₅₀ > 50 μM) against a panel of 22 other protein kinases and only weak activity against CK1γ1 (IC₅₀ = 17.8 μM) and p38α (IC₅₀ = 28.9 μM) .

kinase selectivity PI3K off-target mTOR specificity

Cellular mTORC1/mTORC2 Inhibition Selectivity: Differential Suppression of AKT Phosphorylation Sites vs. Rapamycin and Dual Inhibitors

In MDA361 breast cancer cells, WYE-687 inhibited the mTORC2 substrate phosphorylation site AKT S473 at low concentrations (≤0.3 μM), while the PI3K-PDK1-dependent site AKT T308 required substantially higher concentrations (≥10 μM) for inhibition, representing a 10–30-fold selectivity window for mTORC2 over PI3K [1]. In contrast, rapamycin (an allosteric mTORC1 inhibitor) does not inhibit AKT S473 at any concentration [1]. The dual PI3K/mTOR inhibitor PI-103 suppressed both AKT S473 and AKT T308 with nearly identical dose responses, demonstrating no cellular discrimination between the pathways [1]. This selective cellular profile is unique to WYE-687 and its structural analogs among mTOR-targeted agents.

mTORC2 inhibition AKT signaling cellular selectivity

Antiproliferative Activity Across Cancer Cell Lines: Cross-Study Comparison with mTOR Pathway Inhibitors

WYE-687 suppresses mTOR-dependent proliferation in a panel of cancer cell lines with IC₅₀ values of 180 nM (PC3MM2 prostate cancer), 200 nM (MDA-MB-361 breast cancer), 350 nM (LNCaP prostate cancer), and 620 nM (A498 renal cancer) . These values are comparable to or slightly more potent than those reported for rapamycin in similar cell line panels (typical IC₅₀ range 0.2–2 μM), but with the added benefit of mTORC2 inhibition [1]. In AML models, WYE-687 potently inhibited the survival and proliferation of established AML cell lines (HL-60, U937, AML-193, THP-1) and primary human AML progenitor cells in a concentration-dependent manner, while showing no cytotoxicity to normal peripheral blood mononuclear cells (PBMCs) from healthy donors [2].

cancer cell proliferation antitumor activity IC₅₀ panel

In Vivo Antitumor Efficacy in AML Xenograft Model: Quantitative Tumor Growth Inhibition

In a U937 AML xenograft model in severe combined immunodeficient (SCID) mice, oral administration of WYE-687 at doses of 5 mg/kg and 25 mg/kg potently inhibited tumor growth without causing significant toxicities [1]. While the study did not include a direct comparator arm, historical data with rapamycin in similar U937 xenograft models typically shows moderate tumor growth inhibition at comparable doses, whereas WYE-687 achieved robust suppression [2]. In vivo target engagement was confirmed by inhibition of both mTORC1 (p70S6K1 and S6 phosphorylation) and mTORC2 (AKT Ser473 phosphorylation) in tumor tissue [1].

xenograft model acute myeloid leukemia in vivo efficacy

Structural Differentiation: Methyl Carbamate Replacement Overcomes Metabolic Liability of Phenol-Containing Analogs

Structure-activity relationship (SAR) studies on the pyrazolopyrimidine series revealed that a phenol group present in early lead compounds was a potential site for glucuronidation, representing a metabolic liability. Replacement of the phenol with an isosteric methyl carbamate group in WYE-687 overcame this issue while retaining the hydrogen-bond donor capacity essential for mTOR binding [1]. This structural modification distinguishes WYE-687 from earlier analogs and contributes to its improved drug-like properties, including adequate oral bioavailability as demonstrated in the U937 xenograft study [2].

SAR optimization metabolic stability pyrazolopyrimidine

Primary Research and Industrial Applications for WYE-687 Based on Quantitative Differentiation Evidence


Preclinical Evaluation of mTOR-Dependent Cancers (Breast, Prostate, Glioblastoma, Renal)

WYE-687 is optimally deployed as a tool compound for preclinical efficacy studies in solid tumor models where both mTORC1 and mTORC2 signaling contribute to tumor growth and survival. Its demonstrated antiproliferative activity across a panel of cancer cell lines (PC3MM2, MDA-MB-361, LNCaP, A498) with IC₅₀ values ranging from 180–620 nM , coupled with its dual mTORC1/2 inhibition, makes it particularly suitable for investigating rapamycin-resistant tumor contexts and PTEN-null tumors where mTORC2-dependent AKT activation is a key resistance mechanism [1]. The compound's oral bioavailability, as evidenced by in vivo xenograft efficacy, further supports its use in chronic dosing regimens in rodent models [2].

Acute Myeloid Leukemia (AML) Research and Drug Discovery

WYE-687 has been validated in preclinical AML models, where it potently inhibits survival and proliferation of multiple AML cell lines (HL-60, U937, AML-193, THP-1) and primary human AML progenitor cells, while sparing normal PBMCs [2]. In vivo, oral administration at 5 and 25 mg/kg significantly inhibits U937 leukemic xenograft tumor growth [2]. This selectivity for leukemic cells over normal hematopoietic cells, combined with dual mTORC1/2 target engagement, positions WYE-687 as a valuable reference compound for AML drug discovery programs and for dissecting mTOR-driven leukemogenesis.

Investigating mTORC2-Specific Signaling Pathways and AKT-Dependent Biology

The unique cellular selectivity profile of WYE-687—inhibiting mTORC2-dependent AKT S473 phosphorylation at ≤0.3 μM while requiring ≥10 μM to affect the PI3K-PDK1-dependent AKT T308 site—provides a 10–30-fold window for selective mTORC2 inhibition without disrupting PI3K signaling [1]. This property is not shared by rapamycin (no mTORC2 activity) or dual PI3K/mTOR inhibitors (no selectivity) [1]. Consequently, WYE-687 is an indispensable chemical probe for studies aimed at dissecting mTORC2-specific functions in cell growth, metabolism, cytoskeletal organization, and oncogenic transformation, enabling researchers to isolate mTORC2 contributions from the broader PI3K/AKT/mTOR network.

Chemical Biology Tool for Selective mTOR Inhibition in Kinase Selectivity Studies

With its well-characterized kinase selectivity profile—>100-fold selectivity over PI3Kα, >500-fold over PI3Kγ, and minimal activity (IC₅₀ >50 μM) against 22 other protein kinases —WYE-687 serves as a high-quality chemical probe for mTOR-specific pharmacological intervention. This selectivity minimizes off-target confounding effects in cellular and in vivo assays, making it a preferred choice for validating mTOR-dependent phenotypes and for use as a positive control in high-throughput screening campaigns aimed at identifying novel mTOR pathway modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wye-687

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.